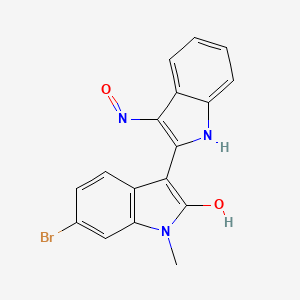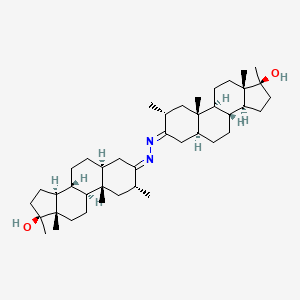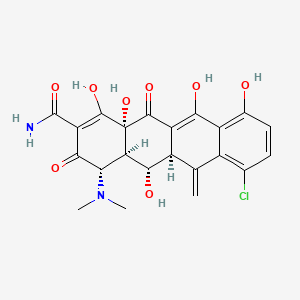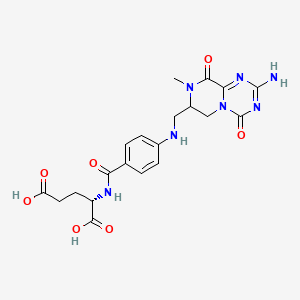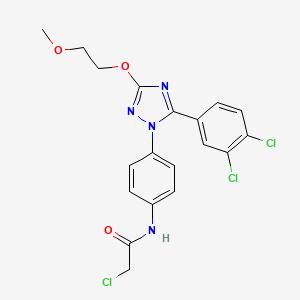
MI 2 MALT1 inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MI-2: 是一种有效的抑制剂,靶向menin和MLL(混合谱系白血病)蛋白之间的相互作用。Menin是一种肿瘤抑制蛋白,MLL融合蛋白由于染色体易位而与急性髓性白血病(AML)和急性淋巴细胞白血病(ALL)相关。该化合物破坏了menin和MLL之间的二价蛋白-蛋白相互作用,从而导致白血病细胞中的特异性效应 .
作用机制
MI-2直接与menin结合,具有低纳摩尔亲和力,破坏了menin-MLL相互作用。这种破坏影响下游基因表达、细胞增殖和分化。 所涉及的精确分子靶标和途径仍在研究中 .
生化分析
Biochemical Properties
The MI 2 MALT1 inhibitor interacts with the MALT1 protein, a human paracaspase protein with proteolytic activity via its caspase-like domain . The inhibitor diminishes the response of endothelial cells to inflammatory stimuli .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. For instance, it leads to concentration- and time-dependent cell death of cultured aortic smooth muscle cells . It also significantly suppresses the cell growth, proliferation, and colony formation of T-cell acute lymphoblastic leukemia (T-ALL) cells .
Molecular Mechanism
The this compound exerts its effects at the molecular level by inhibiting MALT1, thereby disrupting the nuclear localization of p65 and c-Rel . It also blocks both baseline and Notch1-induced activation of the nuclear factor κB pathway, which mediates T-ALL cell survival .
Temporal Effects in Laboratory Settings
Over time, the this compound leads to a rapid loss of contractility in mouse aortas . It also reduces leukemic burden and prolongs the survival of leukemia-bearing mice .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. For example, local application of the inhibitor significantly reduces carotid neointima lesions and atherosclerosis in C57BL/6J mice and apolipoprotein-E knockout (ApoE−/−) mice .
Metabolic Pathways
The this compound is involved in the metabolic pathways that regulate the functions of vascular smooth muscle cells . It downregulates the expression of glutathione peroxidase 4 (GPX4) and ferritin heavy polypeptide 1 (FTH1) .
Transport and Distribution
The this compound is transported and distributed within cells and tissues, influencing their function
准备方法
合成路线:: MI-2可以通过化学方法合成。不幸的是,文献中没有广泛披露具体的合成路线。 可以获得MI-2的定制合成服务。
工业生产:: 关于MI-2的大规模工业生产方法的信息有限。研究人员主要使用定制合成或从专业供应商处获得。
化学反应分析
反应类型:: MI-2本身不会发生广泛的化学转化。它的主要作用在于破坏menin-MLL相互作用。 它间接影响下游细胞过程。
常见试剂和条件:: 由于MI-2主要用作研究工具,因此它不会参与典型的化学反应。相反,它调节细胞途径。
科学研究应用
MI-2在各种科学领域中都有应用:
白血病研究: MI-2对MLL融合蛋白的活性使其在研究白血病方面具有价值。
表观遗传学: 研究人员探索它对基因表达和染色质调节的影响。
药物开发: MI-2作为设计新型menin-MLL抑制剂的起点。
相似化合物的比较
MI-2的独特性在于它专门针对menin-MLL相互作用。类似的化合物可能包括其他menin抑制剂或影响表观遗传途径的分子。
属性
IUPAC Name |
2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGQZBSEMDPQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), and why is it a promising target for cancer therapy?
A1: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique protein with dual functions: it acts as a scaffold protein, facilitating the assembly of protein complexes, and as a protease, an enzyme that breaks down other proteins. MALT1 plays a crucial role in the NF-κB signaling pathway, which regulates vital cellular processes like immune response, inflammation, and cell survival. In several cancers, including B-cell lymphomas, the NF-κB pathway becomes dysregulated, leading to uncontrolled cell growth and survival. Targeting MALT1, a key player in this pathway, holds promise for developing new cancer treatments. [, , , ]
Q2: How do MALT1 inhibitors, specifically MI-2, interact with MALT1?
A2: MI-2 is an irreversible inhibitor that covalently binds to the catalytic site of MALT1, effectively blocking its protease activity. [, , ]
Q3: What are the downstream effects of MALT1 inhibition by compounds like MI-2?
A3: Inhibiting MALT1 with MI-2 leads to a cascade of downstream effects, primarily by suppressing the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines like IL-10 and IL-2, crucial for B-cell lymphoma survival and proliferation. [, , , , , ] Additionally, MI-2 can induce apoptosis, a form of programmed cell death, in B-cell lymphoma cells. [, , , , ]
Q4: What information is available on the structure of MI-2?
A4: Detailed information about the molecular formula, weight, and spectroscopic data of MI-2 has not been publicly disclosed in the provided research papers. [1-24]
Q5: What is known about the material compatibility and stability of MI-2?
A5: The provided research papers do not delve into the performance and applications of MI-2 under various conditions or its compatibility with different materials. More research is needed to explore these aspects further. [1-24]
Q6: Are there any known catalytic properties of MALT1 inhibitors themselves?
A8: MALT1 inhibitors primarily function by blocking the catalytic activity of the MALT1 protease. They do not possess inherent catalytic properties themselves. [, , , ]
Q7: Have computational methods been used in the development of MALT1 inhibitors?
A9: Yes, computational chemistry, including free energy perturbation (FEP+) modeling and structure-based drug design, has been instrumental in identifying and optimizing novel MALT1 inhibitors. [, , ]
Q8: How have structure-activity relationship (SAR) studies guided the development of MALT1 inhibitors?
A10: SAR studies have been crucial in understanding how modifications to the chemical structure of MALT1 inhibitors affect their potency, selectivity, and other pharmacological properties. For instance, introducing electron-withdrawing groups in specific positions of the β-lapachone scaffold enhanced its MALT1 inhibitory activity. [, ]
Q9: What formulation strategies have been explored to improve the stability or bioavailability of MALT1 inhibitors?
A11: While the provided research papers highlight the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific details regarding formulation strategies to improve stability or bioavailability are limited. [, ]
Q10: What is the current status of SHE regulations regarding MALT1 inhibitors?
A10: The research papers primarily focus on the preclinical development of MALT1 inhibitors. Specific SHE regulations and compliance requirements will be addressed as these compounds progress through clinical trials and potential market authorization. [1-24]
Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of MI-2?
A13: Studies show that MI-2 demonstrates good oral bioavailability and can achieve plasma concentrations sufficient to inhibit MALT1 activity in vivo. [, , ] Further research is ongoing to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q12: What evidence supports the in vitro and in vivo efficacy of MALT1 inhibitors in B-cell lymphomas?
A14: MALT1 inhibitors have shown promising results in preclinical studies. In vitro, they effectively inhibit B-cell lymphoma cell proliferation and induce apoptosis. [, , , ] In vivo studies using xenograft mouse models have demonstrated significant tumor growth inhibition and improved survival with MALT1 inhibitor treatment, including those resistant to BTK inhibitors. [, , , ]
Q13: Have any clinical trials been conducted with MALT1 inhibitors?
A15: Yes, several MALT1 inhibitors have advanced to clinical trials for B-cell lymphomas. These trials are evaluating their safety, efficacy, and optimal dosing regimens. [, , , ]
Q14: Are there known mechanisms of resistance to MALT1 inhibitors?
A16: While MALT1 inhibitors show promise, research suggests that resistance might develop through mechanisms like constitutive activation of IKKβ, a downstream effector of the NF-κB pathway. [, ]
Q15: Have any specific drug delivery strategies been explored for MALT1 inhibitors?
A18: While research emphasizes the importance of favorable pharmacokinetic properties for MALT1 inhibitors, specific drug delivery strategies haven't been extensively discussed in the provided papers. [, ]
Q16: Have any biomarkers been identified for MALT1 inhibitor efficacy?
A19: Researchers are actively investigating potential biomarkers to predict the response to MALT1 inhibitor treatment. For instance, plasma IL-10 levels and tumor BCL10 levels have shown promise as pharmacodynamic markers. [, , ]
Q17: What analytical methods are used to characterize and quantify MALT1 inhibitors?
A20: Various analytical techniques are employed, including high-throughput screening, biochemical assays, cell-based assays (e.g., cytokine measurements, cell viability), and in vivo tumor models. [, , , , , ]
Q18: Is there any information available about the environmental impact and degradation of MALT1 inhibitors?
A18: The provided research papers primarily focus on the pharmacological and therapeutic aspects of MALT1 inhibitors. Additional research is needed to evaluate their environmental impact and degradation pathways. [1-24]
Q19: What strategies are being considered for the sustainable development and use of MALT1 inhibitors?
A19: As MALT1 inhibitors are still in the early stages of development, specific sustainability strategies are under investigation. This includes optimizing synthesis routes, minimizing waste generation, and exploring biodegradable alternatives. [1-24]
Q20: What research infrastructure and resources are crucial for advancing MALT1 inhibitor development?
A24: Key resources include access to chemical libraries for high-throughput screening, advanced computational modeling software, facilities for in vitro and in vivo studies, and collaborations between academia and pharmaceutical companies. [, , , ]
Q21: What are the key historical milestones in the development of MALT1 inhibitors?
A25: The discovery of MALT1's role in the NF-κB pathway and its involvement in B-cell lymphoma development marked crucial milestones. Subsequent identification and optimization of small molecule inhibitors like MI-2 have paved the way for potential therapeutic applications. [, , , , ]
Q22: How has cross-disciplinary collaboration contributed to advancements in MALT1 inhibitor research?
A26: MALT1 inhibitor research exemplifies the power of cross-disciplinary collaboration. Expertise from medicinal chemistry, biochemistry, immunology, oncology, and computational modeling has been instrumental in understanding MALT1's functions, identifying inhibitors, and translating these findings into potential therapeutic strategies. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
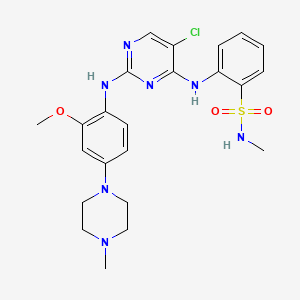
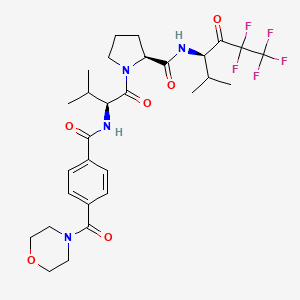
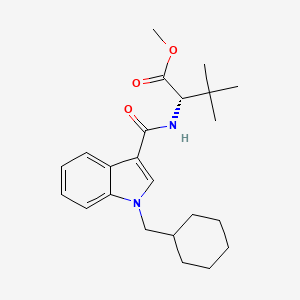
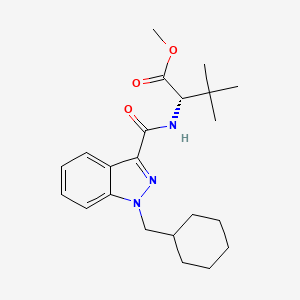
![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

